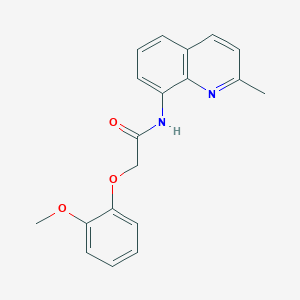
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group and a methylquinolinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with a suitable halogenated acetic acid derivative to form 2-(2-methoxyphenoxy)acetic acid.
Amidation Reaction: The intermediate 2-(2-methoxyphenoxy)acetic acid is then reacted with 2-methylquinoline-8-amine under appropriate conditions to form the desired acetamide compound.
The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-chloroquinolin-8-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-methylquinolin-6-yl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to the specific positioning of the methoxyphenoxy and methylquinolinyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-11-14-6-5-7-15(19(14)20-13)21-18(22)12-24-17-9-4-3-8-16(17)23-2/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
ZOBCMWKVIJJCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2,4-dimethylphenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982261.png)
![4-(4-cyano-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B14982265.png)

![7-(2-chlorophenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982285.png)
![N-[4-(acetylamino)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982300.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14982306.png)
![4-[({1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]phenyl thiocyanate](/img/structure/B14982311.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14982314.png)
![2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B14982321.png)
![4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B14982352.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14982361.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14982367.png)
